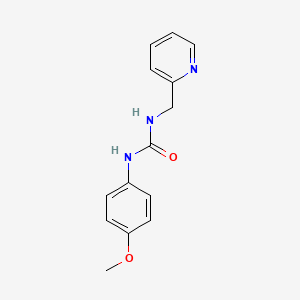
N-(4-methoxyphenyl)-N'-(2-pyridinylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-N'-(2-pyridinylmethyl)urea, also known as MPMU, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promise in a variety of applications, including as an inhibitor of certain enzymes and as a potential treatment for certain diseases. In
Mecanismo De Acción
The mechanism of action of N-(4-methoxyphenyl)-N'-(2-pyridinylmethyl)urea involves the inhibition of certain enzymes, as mentioned above. Specifically, N-(4-methoxyphenyl)-N'-(2-pyridinylmethyl)urea binds to the active site of the enzyme and prevents it from catalyzing its normal reaction. This inhibition can lead to a variety of biochemical and physiological effects, depending on the specific enzyme being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-methoxyphenyl)-N'-(2-pyridinylmethyl)urea are dependent on the specific enzyme being targeted. For example, the inhibition of acetylcholinesterase can lead to an increase in the concentration of acetylcholine in the brain, which has been shown to improve cognitive function in patients with Alzheimer's disease. Other potential effects of N-(4-methoxyphenyl)-N'-(2-pyridinylmethyl)urea include the inhibition of certain cancer cell growth and the reduction of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-methoxyphenyl)-N'-(2-pyridinylmethyl)urea for lab experiments is its well-established synthesis method and its potential for use as an inhibitor of certain enzymes. However, there are also limitations to the use of N-(4-methoxyphenyl)-N'-(2-pyridinylmethyl)urea in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research involving N-(4-methoxyphenyl)-N'-(2-pyridinylmethyl)urea. One area of research involves the development of N-(4-methoxyphenyl)-N'-(2-pyridinylmethyl)urea derivatives with improved efficacy and reduced toxicity. Another area of research involves the use of N-(4-methoxyphenyl)-N'-(2-pyridinylmethyl)urea in combination with other drugs or therapies to enhance their effectiveness. Additionally, further research is needed to fully understand the mechanism of action of N-(4-methoxyphenyl)-N'-(2-pyridinylmethyl)urea and its potential side effects, which will be important for its development as a potential treatment for diseases.
Métodos De Síntesis
The synthesis of N-(4-methoxyphenyl)-N'-(2-pyridinylmethyl)urea involves the reaction of 4-methoxyphenyl isocyanate with 2-pyridinylmethylamine in the presence of a suitable solvent and catalyst. The resulting product is then purified through various methods, including recrystallization and column chromatography. This synthesis method has been well-established and is commonly used in scientific research.
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-N'-(2-pyridinylmethyl)urea has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research involves the use of N-(4-methoxyphenyl)-N'-(2-pyridinylmethyl)urea as an inhibitor of certain enzymes. Enzymes are proteins that catalyze chemical reactions in the body, and the inhibition of certain enzymes can lead to the development of new treatments for diseases. N-(4-methoxyphenyl)-N'-(2-pyridinylmethyl)urea has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, which is involved in the development of Alzheimer's disease.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-3-(pyridin-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-19-13-7-5-11(6-8-13)17-14(18)16-10-12-4-2-3-9-15-12/h2-9H,10H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBNIDKNJSZXTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-(pyridin-2-ylmethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-morpholinyl)phenyl]-N'-1,2,5-thiadiazol-3-ylurea](/img/structure/B5877212.png)
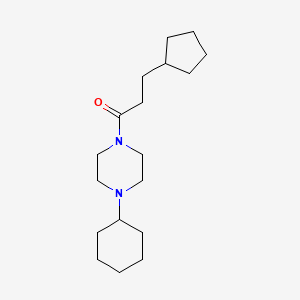
![N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxybenzyl)glycinamide](/img/structure/B5877220.png)
![1-[3-(4-nitrophenyl)acryloyl]-4-phenylpiperazine](/img/structure/B5877223.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-ethoxybenzamide](/img/structure/B5877230.png)

![1-[(8-quinolinyloxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5877239.png)
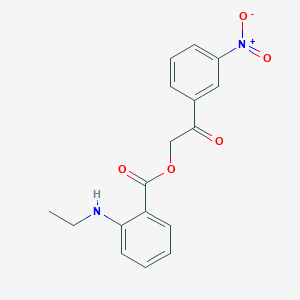
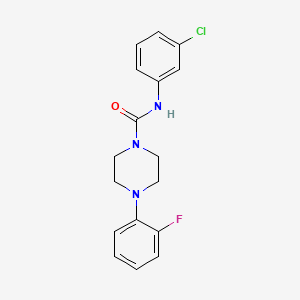
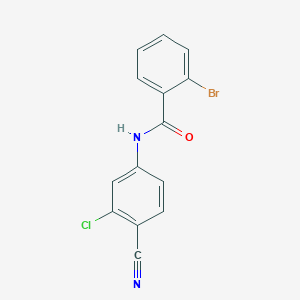

![2-methoxy-5-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5877299.png)
![N'-{[(2-bromo-4-ethylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5877300.png)
